Ganstigmine hydrochloride

Beschreibung

Ganstigmine hydrochloride (CHF-2819) is a carbamate-based acetylcholinesterase (AChE) inhibitor developed for Alzheimer’s disease (AD) therapy. Derived from the natural compound genserine, it exhibits dual mechanisms: (1) reversible inhibition of AChE, enhancing cholinergic neurotransmission, and (2) neuroprotective effects independent of cholinergic activity, as demonstrated in preclinical models . Its structure enables covalent binding to the catalytic serine residue (Ser200) in AChE’s active site, forming a carbamoylated enzyme complex. A critical hydrogen bond between the carbamoyl nitrogen and His440 stabilizes this interaction, prolonging inhibitory activity and reducing enzymatic reactivation rates .

Phase II clinical trials highlighted its oral bioavailability and safety profile, but development was discontinued to prioritize other therapeutic areas . Structural studies (PDB ID: 2BAG) revealed its unique binding mode, distinguishing it from classical carbamate inhibitors like rivastigmine .

Eigenschaften

CAS-Nummer |

412044-92-9 |

|---|---|

Molekularformel |

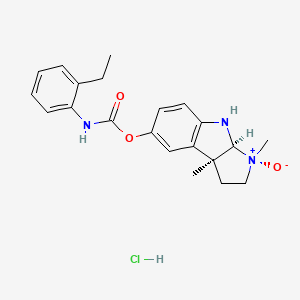

C21H26ClN3O3 |

Molekulargewicht |

403.9 |

IUPAC-Name |

[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1 |

InChI-Schlüssel |

CVDHRWXJJRBPFA-IEGNKYQISA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CHF 2819; CHF2819; CHF-2819; Ganstigmine hydrochloride; Ganstigmine HCl. |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Features

Mechanistic Insights :

- Donepezil lacks covalent binding, enabling rapid reversibility and fewer drug-drug interactions .

- Galantamine ’s allosteric modulation enhances acetylcholine binding to nicotinic receptors, providing additional symptomatic benefits .

Pharmacodynamic and Neuroprotective Effects

Table 2: Preclinical and Clinical Findings

Key Findings :

- Ganstigmine uniquely modulates amyloid precursor protein (APP) metabolism, shifting cleavage toward non-amyloidogenic pathways in SH-SY5Y neuroblastoma cells . This contrasts with rivastigmine, which increases soluble APPα without altering Aβ levels .

- Its neuroprotection is linked to Bcl-2 upregulation , a mechanism absent in donepezil and tacrine .

Clinical Development and Limitations

- Ganstigmine : Demonstrated cognitive improvement in Phase II trials but faced discontinuation due to strategic portfolio prioritization .

- Donepezil/Rivastigmine/Galantamine : Approved due to balanced efficacy, tolerability, and commercial viability.

- Tacrine : Withdrawn for hepatotoxicity, underscoring the importance of safety in carbamate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.